Technical Whitepaper: Benzyl [(cis-4-aminocyclohexyl)methyl]carbamate (CAS 177582-74-0) in Advanced Drug Discovery
Technical Whitepaper: Benzyl [(cis-4-aminocyclohexyl)methyl]carbamate (CAS 177582-74-0) in Advanced Drug Discovery
Executive Summary
Benzyl [(cis-4-aminocyclohexyl)methyl]carbamate is a highly versatile, mono-protected diamine building block utilized extensively in modern medicinal chemistry. It serves as a conformationally restricted bioisostere for basic amino acids and flexible aliphatic linkers.
A critical note on stereochemical nomenclature: Within commercial chemical registries, CAS 177582-74-0 is predominantly assigned to the trans-isomer (trans-4-(Benzyloxycarbonylamino)cyclohexanemethylamine)[1],[2]. However, the cis-stereoisomer plays an equally vital, albeit mechanistically distinct, role in structure-based drug design (SBDD). This technical guide explores the physicochemical dynamics, synthetic handling, and mechanistic utility of the cis-directed aminomethylcyclohexyl carbamate scaffold, using its recognized registry anchor.
Physicochemical Profiling & Structural Dynamics
To effectively deploy this building block, one must understand its baseline physicochemical properties[3] and the profound impact of its 3D conformation.
Quantitative Data Summary
| Property | Value | Clinical / Synthetic Relevance |
| Chemical Name | Benzyl[(cis-4-aminocyclohexyl)methyl]carbamate | Orthogonally protected diamine |
| CAS Registry Number | 177582-74-0 | Standardized tracking[1],[2] |
| Molecular Formula | C15H22N2O2 | Optimized for Rule-of-5 compliance |
| Molecular Weight | 262.35 g/mol | Low-MW fragment, ideal for elaboration |
| Protecting Group | Carboxybenzyl (Cbz) | Stable to base; cleaved via hydrogenolysis |
| Topological Polar Surface Area | 64.3 Ų | Favorable for membrane permeability |
The Causality of Conformation: Cis vs. Trans
The decision to utilize a cis-1,4-disubstituted cyclohexane over a trans-isomer or a planar phenyl ring is rooted in vector alignment .
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Trans-Isomer: Adopts an equatorial-equatorial (e,e) conformation, projecting its substituents at approximately 180°. This mimics a linear, para-substituted benzene trajectory.
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Cis-Isomer: Forced into an axial-equatorial (a,e) conformation. This geometry projects the two substituents at a "kinked" angle of ~109.5°.
In the context of protease inhibitors, this kinked trajectory is essential for navigating U-shaped binding pockets where a linear molecule would sterically clash with the enzyme wall[4],[5].
Caption: Vector alignment differences between cis and trans 1,4-cyclohexane isomers.
Mechanistic Applications in Drug Design (E-E-A-T)
As a Senior Application Scientist, I frequently deploy the cis-aminomethylcyclohexyl moiety as an arginine or lysine mimetic in the development of serine protease inhibitors (e.g., Factor XIa, tryptase, and viral NS2B/NS3pro)[4],[5].
Mechanistic Rationale: The primary amine targets the deep, acidic S1 pocket of the protease (often interacting with an Asp residue). Unlike a highly basic guanidino group (found in arginine), the primary aliphatic amine has a slightly lower pKa, which dramatically improves oral bioavailability and membrane permeability while maintaining the critical salt-bridge interaction[5]. Simultaneously, the Cbz group provides transient lipophilic bulk that can probe the S2 or S3 pockets during early-stage fragment screening before being deprotected for further elaboration.
Synthetic Methodologies & Protocols
The true power of Benzyl [(cis-4-aminocyclohexyl)methyl]carbamate lies in its orthogonal reactivity. The following protocols represent a self-validating system for its incorporation into an Active Pharmaceutical Ingredient (API).
Protocol 1: Orthogonal Amide Coupling
The free primary amine is highly nucleophilic, allowing for selective functionalization while the Cbz-protected amine remains completely inert.
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Activation: Dissolve the target carboxylic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF). Add HATU (1.1 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq).
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Causality: HATU is utilized over traditional carbodiimides (like EDC) because it generates a highly reactive HOAt ester intermediate, which accelerates the coupling of sterically hindered aliphatic amines while suppressing epimerization of the carboxylic acid. DIPEA is selected due to its steric bulk, preventing it from acting as a competing nucleophile.
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Coupling: Add Benzyl [(cis-4-aminocyclohexyl)methyl]carbamate (1.05 eq) to the mixture. Stir at room temperature for 2 hours.
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Self-Validation (LC-MS): Monitor via LC-MS. The complete disappearance of the starting material mass (m/z 263.1 [M+H]+) confirms conversion.
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Workup: Quench with saturated aqueous NaHCO3, extract with Ethyl Acetate (EtOAc), wash extensively with brine to remove DMF, dry over Na2SO4, and concentrate.
Protocol 2: Cbz Deprotection via Hydrogenolysis
Once the primary amine is functionalized, the Cbz group must be removed to expose the secondary site.
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Setup: Dissolve the intermediate in Methanol (MeOH). Purge the reaction flask with Argon.
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Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C, 0.1 eq by weight).
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Causality: Wet Pd/C is preferred to mitigate ignition risks. The Cbz group is orthogonally stable to the basic conditions of Protocol 1 but highly susceptible to catalytic hydrogenation.
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Hydrogenation: Evacuate the flask and backfill with H2 gas (balloon pressure, 1 atm). Stir vigorously for 4-6 hours.
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Causality: The Pd surface adsorbs H2 and the benzylic C-O bond, facilitating a highly specific reductive cleavage that releases toluene and CO2, exposing the free amine without requiring harsh acidic conditions that might cleave the newly formed amide bond.
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Validation: Filter through a Celite pad to remove Pd/C and concentrate.
Caption: Synthetic workflow for orthogonal derivatization of CAS 177582-74-0.
Analytical & Quality Control
Because the cis and trans isomers of 1,4-cyclohexanediamine derivatives exhibit distinct spatial vectors, confirming stereochemical integrity post-reaction is paramount[6].
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1H-NMR (Conformational Analysis): NMR acts as a self-validating tool. The axial proton adjacent to the amine in the cis-isomer (which sits in an equatorial position) will display large trans-diaxial coupling constants (J ≈ 10–12 Hz) with neighboring axial protons. This distinct splitting pattern definitively distinguishes it from the trans-isomer. Furthermore, successful Cbz deprotection is confirmed by the complete disappearance of the aromatic multiplet (7.30-7.40 ppm) and the benzylic CH2 singlet (~5.10 ppm).
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HPLC: Use a C18 reverse-phase column with a gradient of Water/Acetonitrile (0.1% TFA). The cis and trans isomers resolve with distinct retention times due to their differing dipole moments and hydrophobic surface areas.
References
1.[1] A2B Chem. "177582-74-0 | MFCD00083068 | Benzyl (trans-4-(aminomethyl)cyclohexyl)carbamate". 1 2.[3] Environmental Protection Agency (EPA) CompTox Dashboard. "Benzyl [4-(aminomethyl)cyclohexyl]carbamate Properties". 3 3.[2] Thermo Fisher Scientific. "trans-4-(Benzyloxycarbonylamino)cyclohexanemethylamine, 97%". 2 4.[6] Kanto Chemical Co. "Catalysts for Reductive Amination: 1,4-cyclohexanediamine".6 5.[4] The University of Queensland eSpace. "Towards Serine Protease Inhibitors". 4 6.[5] Journal of Medicinal Chemistry (ACS Publications). "Factor XIa Inhibitors as New Anticoagulants". 5
